molecular formula C21H33N3O2 B2858229 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea CAS No. 2034555-60-5

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea

Número de catálogo: B2858229
Número CAS: 2034555-60-5
Peso molecular: 359.514
Clave InChI: CJVVAFHSLZOQCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a distinct molecular architecture that combines a 4-tert-butylphenyl group with a piperidine moiety that is further substituted with an oxolane (tetrahydrofuran) ring. This specific structure is characteristic of compounds investigated for their potential to modulate biological targets, similar to other patented molecules developed for therapeutic applications . The presence of the urea (carbamide) linker is a common pharmacophore in drug discovery, often contributing to the compound's ability to form key hydrogen bonds with enzymes or receptors . As a research chemical, it serves as a valuable building block or intermediate for scientists exploring new chemical entities. Its primary research applications are in the areas of early-stage drug discovery and development, where it is used for target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is intended for use in controlled laboratory settings by qualified researchers. 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is supplied with comprehensive analytical data to ensure identity and purity. It is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVVAFHSLZOQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the Tert-butyl Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.

    Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting tetrahydrofuran with piperidine under acidic conditions.

    Urea Formation: The final step involves the reaction of the tert-butyl phenyl intermediate with the piperidine derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Electrophiles like halogens, nucleophiles like amines

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in substituents on the phenyl or piperidine rings, significantly altering physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-tert-Butylphenyl, oxolan-3-yl-piperidin-4-ylmethyl ~395.5 High lipophilicity (tert-butyl), moderate solubility (oxolan)
BK61595 (3-[1-(Oxolan-3-yl)piperidin-4-yl]methyl-1-[3-(trifluoromethyl)phenyl]urea) 3-Trifluoromethylphenyl, oxolan-3-yl-piperidin-4-ylmethyl 371.4 Enhanced metabolic stability (CF₃), higher electronegativity
Compound 4f (1-(4-tert-Butylphenyl)-3-[(±)-trans-azetidin-3-yl]urea) 4-tert-Butylphenyl, azetidinone, fluorophenyl Not reported Antiproliferative activity (IC₅₀ = 2.1 µM in leukemia cells)
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyltriazinyl)piperidin-4-yl)urea (18) 2-Oxaadamantyl, 4-methyltriazine Not reported Bulky substituent (2-oxaadamantyl) may improve target engagement but reduce solubility
3-[1-(3,5-Difluorophenyl)piperidin-4-yl]-1-methyl-1-(1-propylsulfonylpiperidin-4-yl)urea 3,5-Difluorophenyl, propylsulfonylpiperidine 454.57 Sulfonyl group enhances solubility; fluorophenyl may improve binding specificity

Critical Analysis of Substituent Effects

tert-Butyl vs. Trifluoromethyl (CF₃): The target compound’s 4-tert-butylphenyl group increases lipophilicity, favoring passive diffusion across membranes.

Oxolan (Tetrahydrofuran) vs. 2-Oxaadamantyl:

  • The oxolan-3-yl ring in the target compound offers a balance of solubility (via oxygen) and steric flexibility. Compounds like 18 with 2-oxaadamantyl groups exhibit rigid, bulky structures that may improve receptor binding but reduce solubility .

Urea Backbone Modifications: Compound 4f replaces the piperidine-oxolan system with an azetidinone (4-membered β-lactam analog), which is associated with antiproliferative activity but may introduce synthetic complexity .

Sulfonyl and Fluorine Additions:

  • The sulfonyl group in CP0525736 () improves aqueous solubility, while fluorine atoms in 3,5-difluorophenyl enhance binding specificity through hydrophobic and electrostatic interactions .

Actividad Biológica

3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which includes a tert-butyl group, a phenyl ring, a tetrahydrofuran moiety, and a piperidine ring, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is C21H33N3O2C_{21}H_{33}N_{3}O_{2}. The compound's structural features contribute to its interaction with biological targets.

PropertyValue
Molecular Formula C21H33N3O2C_{21}H_{33}N_{3}O_{2}
Molecular Weight 357.51 g/mol
IUPAC Name 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
CAS Number 2034555-60-5

The biological activity of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The compound may modulate cellular signaling pathways through:

  • Receptor Binding : The piperidine and tetrahydrofuran moieties facilitate binding to various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of urea compounds can possess anticancer properties. For instance, similar compounds have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The potential for 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea to act as an anticancer agent warrants further investigation.

Neuropharmacological Effects

Given the presence of the piperidine structure, this compound may influence central nervous system (CNS) activity. Research into related compounds suggests possible applications in treating neurodegenerative diseases or psychiatric disorders by modulating neurotransmitter levels.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of similar compounds, providing insights into their biological activities:

  • Study on Urea Derivatives :
    • A study investigated the effects of urea derivatives on cancer cell lines, revealing that certain structural modifications enhance cytotoxicity against specific cancers.
    • Findings indicated that compounds with piperidine rings showed increased binding affinity to cancer-related targets.
  • Neuropharmacological Research :
    • Research into piperidine-containing compounds demonstrated their potential in modulating dopamine and serotonin receptors.
    • This suggests that 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea could similarly affect mood and cognition.

Q & A

Q. What are the key synthetic routes for 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea?

The synthesis involves multi-step protocols:

  • Step 1 : Alkylation of a phenyl ring with tert-butyl chloride using potassium tert-butoxide as a base to form the tert-butylphenyl intermediate.
  • Step 2 : Functionalization of the piperidine ring, including coupling with oxolan-3-yl groups via nucleophilic substitution or reductive amination.
  • Step 3 : Urea bridge formation using carbodiimide-mediated coupling between the tert-butylphenyl amine and the piperidinylmethyl intermediate. Critical conditions include anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and purification via column chromatography .

Q. What structural features contribute to this compound’s biological activity?

The molecule combines:

  • Tert-butylphenyl group : Enhances lipophilicity and receptor binding via hydrophobic interactions.
  • Piperidine-oxolan hybrid : Facilitates hydrogen bonding and conformational flexibility, critical for target engagement.
  • Urea linkage : Acts as a hydrogen-bond donor/acceptor, common in enzyme inhibitors. These features are linked to increased binding affinity in cancer-related targets (e.g., kinases) and modulation of neurotransmitter receptors (e.g., dopamine D2) .

Q. What preliminary assays are used to assess its biological activity?

Initial screening typically includes:

  • In vitro enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases.
  • Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines.
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors). Controls: Use reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can contradictory data in binding affinity studies be resolved?

Discrepancies often arise from:

  • Assay conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO).
  • Target conformational states : Use cryo-EM or X-ray crystallography to confirm binding poses.
  • Data normalization : Standardize against a common reference compound (e.g., ATP for kinases). Methodological validation via orthogonal techniques (e.g., SPR for kinetic analysis, ITC for thermodynamics) is recommended .

Q. What strategies optimize the compound’s selectivity for specific receptors?

Structural modifications guided by SAR include:

  • Substitution on the phenyl ring : Electron-withdrawing groups (e.g., -F) improve selectivity for serotonin receptors over dopamine receptors.
  • Piperidine-oxolan linker variation : Shorter linkers reduce off-target interactions with CYP450 enzymes.
  • Urea bioisosteres : Replacing urea with carbamate or thiourea alters hydrogen-bonding patterns. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations help prioritize synthetic targets .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Stability assays reveal:

  • pH-dependent degradation : Rapid hydrolysis in acidic environments (e.g., lysosomes) necessitates formulation in enteric-coated nanoparticles for in vivo studies.
  • Metabolic susceptibility : CYP3A4-mediated oxidation of the oxolan ring requires co-administration of metabolic inhibitors (e.g., ketoconazole) in pharmacokinetic assays. Analytical methods: HPLC-MS for metabolite profiling, accelerated stability testing (40°C/75% RH) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.